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Introduction
Fasiglifam (also known as TAK-875) is a potent and selective agonist of G protein-coupled

receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is

highly expressed in pancreatic β-cells and plays a crucial role in mediating free fatty acid

(FFA)-induced potentiation of glucose-stimulated insulin secretion (GSIS).[2][4] Fasiglifam was

developed as a novel oral anti-diabetic drug for the treatment of type 2 diabetes mellitus

(T2DM). Its mechanism of action, which relies on ambient glucose levels to stimulate insulin

release, offered the potential for effective glycemic control with a reduced risk of hypoglycemia

compared to traditional insulin secretagogues like sulfonylureas.[2][5] Although its clinical

development was terminated due to concerns about liver safety, the study of Fasiglifam has

provided significant insights into the pharmacology of GPR40 and its role in glucose

homeostasis.[6][7] This technical guide provides an in-depth overview of Fasiglifam's effect on

glucose-dependent insulin secretion, including its signaling pathway, quantitative

pharmacological data, and detailed experimental protocols.

Mechanism of Action: A Dual Signaling Cascade
Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it binds to a site on the

receptor distinct from the endogenous ligand (FFA) binding site and potentiates the receptor's
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activity in a cooperative manner with FFAs.[2][8] Upon binding to GPR40 on pancreatic β-cells,

Fasiglifam activates the Gαq subunit of the heterotrimeric G protein. This activation initiates a

dual signaling cascade that ultimately enhances insulin secretion in a glucose-dependent

manner.

The activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG).[1]

The IP3 Pathway and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic

reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). This initial rise in

cytosolic Ca2+ is a key event in amplifying the glucose-induced Ca2+ oscillations that are

critical for insulin granule exocytosis.[1]

The DAG Pathway and Protein Kinase C Activation: DAG, along with the increased

intracellular Ca2+, activates protein kinase C (PKC). Activated PKC then phosphorylates

various downstream targets involved in the insulin secretion machinery, further augmenting

the exocytosis of insulin-containing granules.[1]

Crucially, the insulinotropic effect of Fasiglifam is glucose-dependent. At low glucose

concentrations, pancreatic β-cells are hyperpolarized, and there is minimal Ca2+ influx.

Fasiglifam does not stimulate insulin secretion under these conditions.[4] However, at elevated

glucose levels, glucose metabolism leads to an increase in the ATP/ADP ratio, closure of ATP-

sensitive potassium (KATP) channels, membrane depolarization, and influx of extracellular

Ca2+ through voltage-gated calcium channels. Fasiglifam's signaling cascade synergizes with

these glucose-induced events to significantly potentiate insulin secretion.[1]
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Fasiglifam's signaling pathway in pancreatic β-cells.

Quantitative Data Summary
The following tables summarize the key quantitative data for Fasiglifam from various in vitro

and in vivo studies.

Table 1: In Vitro Pharmacological Profile of Fasiglifam
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Parameter Species/Cell Line Value Reference(s)

EC50 for GPR40

Activation

Human GPR40

expressing CHO cells
14 nM [3]

EC50 for GPR40

Activation

Human GPR40

expressing CHO cells
72 nM [1]

EC50 for Ca2+ Influx
CHO cells expressing

human GPR40
29.6 nM [1]

Ki for GPR40 Binding Human GPR40 38 nM [3]

Ki for GPR40 Binding Rat GPR40 140 nM [3]

EC50 for IP

Production
CHO-hGPR40 cells 72 nM [1]

Table 2: Clinical Efficacy of Fasiglifam in Patients with Type 2 Diabetes (24-Week, Phase III

Study in Japanese Patients)

Parameter Placebo (n=67)
Fasiglifam 25
mg (n=63)

Fasiglifam 50
mg (n=62)

Reference(s)

Mean Change in

HbA1c from

Baseline (%)

+0.16 -0.57 -0.83 [5]

Patients

Achieving HbA1c

<6.9% (%)

13.8 30.2 54.8 [5]

Mean Change in

Fasting Plasma

Glucose

(mmol/L)

-0.17 -1.40 -1.41 [5]

Table 3: Incidence of Elevated Liver Enzymes in a Cardiovascular Outcomes Safety Trial
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Parameter Placebo Fasiglifam Reference(s)

ALT or AST ≥3 x

Upper Limit of Normal

(%)

0.5 2.1 [6]

ALT or AST ≥10 x

Upper Limit of Normal

(%)

0.06 0.31 [6]

Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below

are synthesized protocols for key experiments used to characterize the effects of Fasiglifam.

Experimental Workflow Overview

In Vitro Assays In Vivo Studies

Cell Culture
(e.g., MIN6, CHO-hGPR40)

Glucose-Stimulated
Insulin Secretion (GSIS) Assay

Intracellular Calcium (Ca2+)
Flux Assay

Inositol Phosphate (IP)
Accumulation Assay

Pancreatic Islet Isolation
(e.g., from mice)

Animal Model
(e.g., Zucker diabetic fatty rats)

Fasiglifam Administration
(e.g., oral gavage)

Blood Glucose and
Insulin Measurement

Click to download full resolution via product page

General workflow for in vitro and in vivo studies of Fasiglifam.

Glucose-Stimulated Insulin Secretion (GSIS) Assay with
MIN6 Cells or Isolated Islets
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This assay measures the amount of insulin secreted by pancreatic β-cells in response to

different glucose concentrations, with and without Fasiglifam.

Materials:

MIN6 cells or isolated rodent/human pancreatic islets

Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing: 119 mM NaCl, 4.74 mM KCl,

2.54 mM CaCl2, 1.19 mM MgCl2, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES (pH

7.4), and 0.1% BSA.

KRBH with low glucose (e.g., 2.8 mM)

KRBH with high glucose (e.g., 16.7 mM)

Fasiglifam stock solution (in DMSO)

Insulin ELISA kit

Protocol:

Cell/Islet Preparation:

MIN6 Cells: Seed MIN6 cells in 24-well plates and culture until they reach 80-90%

confluency.

Islets: Isolate pancreatic islets using collagenase digestion and hand-pick islets of similar

size for each experiment. Culture islets overnight to allow for recovery.

Pre-incubation:

Gently wash the cells/islets twice with KRBH containing low glucose.

Pre-incubate the cells/islets in KRBH with low glucose for 1-2 hours at 37°C to allow them

to equilibrate and establish a basal insulin secretion rate.

Incubation:
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Remove the pre-incubation buffer.

Add KRBH containing low glucose, high glucose, or high glucose with varying

concentrations of Fasiglifam to the respective wells/tubes. Ensure the final DMSO

concentration is consistent across all conditions and typically below 0.1%.

Incubate for 1-2 hours at 37°C.

Sample Collection and Analysis:

Collect the supernatant (KRBH buffer) from each well/tube.

Centrifuge the supernatant to remove any cellular debris.

Measure the insulin concentration in the supernatant using an insulin ELISA kit according

to the manufacturer's instructions.

To normalize the data, the cells/islets can be lysed, and the total protein or DNA content

can be measured. Insulin secretion is then expressed as insulin (ng/mL) per mg of protein

or µg of DNA.

Intracellular Calcium (Ca2+) Flux Assay
This assay measures changes in intracellular calcium concentration in response to Fasiglifam,

providing insight into the activation of the Gαq signaling pathway.

Materials:

CHO cells stably expressing human GPR40 (CHO-hGPR40) or other suitable cell lines (e.g.,

MIN6).

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

Fasiglifam stock solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A fluorescence microplate reader or a fluorescence microscope equipped for live-cell

imaging.

Protocol:

Cell Seeding: Seed CHO-hGPR40 cells in a 96-well black-walled, clear-bottom plate and

culture overnight.

Dye Loading:

Wash the cells with HBSS.

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at

37°C in the dark.

Wash the cells gently with HBSS to remove excess dye.

Measurement:

Place the plate in a fluorescence microplate reader.

Measure the baseline fluorescence for a short period.

Using the instrument's injector, add varying concentrations of Fasiglifam to the wells.

Immediately begin recording the fluorescence intensity over time. An increase in

fluorescence indicates a rise in intracellular calcium.

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the

baseline fluorescence from the peak fluorescence. Dose-response curves can be generated

to determine the EC50 of Fasiglifam for calcium mobilization.

Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the product of PLC activity, providing a quantitative measure of

Gq-coupled receptor activation.

Materials:
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CHO-hGPR40 cells or other suitable cell lines.

Inositol-free medium.

[3H]-myo-inositol.

Stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases,

leading to the accumulation of inositol phosphates.

Fasiglifam stock solution.

Dowex anion-exchange resin.

Scintillation counter.

Protocol:

Cell Labeling:

Seed cells in 12- or 24-well plates.

Label the cells by incubating them overnight in inositol-free medium supplemented with

[3H]-myo-inositol. This allows for the incorporation of the radiolabel into the cellular

phosphoinositide pool.

Pre-incubation: Wash the cells with a physiological buffer to remove unincorporated [3H]-

myo-inositol.

Stimulation:

Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes.

Add varying concentrations of Fasiglifam and incubate for an appropriate time (e.g., 30-60

minutes) at 37°C.

Extraction and Separation:
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Stop the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic

acid).

Scrape the cells and collect the lysate.

Neutralize the lysate.

Separate the total inositol phosphates from free [3H]-myo-inositol and other cellular

components using Dowex anion-exchange chromatography.

Quantification:

Elute the inositol phosphates from the column.

Measure the radioactivity of the eluate using a scintillation counter.

Data Analysis: The amount of radioactivity is proportional to the amount of inositol phosphate

accumulated. Dose-response curves can be generated to determine the EC50 of Fasiglifam

for IP production.

Conclusion
Fasiglifam is a GPR40 agonist that potentiates insulin secretion in a glucose-dependent

manner through the activation of the Gαq-PLC-IP3/DAG signaling pathway. While its clinical

development was halted, the extensive research on Fasiglifam has significantly advanced our

understanding of GPR40 pharmacology and its potential as a therapeutic target for type 2

diabetes. The data and protocols presented in this guide provide a comprehensive resource for

researchers in the field of metabolic disease and drug discovery, facilitating further investigation

into the intricate mechanisms of glucose homeostasis and the development of next-generation

GPR40 modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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